molecular formula C19H20N2O4S2 B2772147 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-28-1

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2772147
CAS No.: 863512-28-1
M. Wt: 404.5
InChI Key: MKHBROCJHYHNCT-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

One significant application of derivatives of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is in the inhibition of kynurenine 3-hydroxylase. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases. Derivatives such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high-affinity inhibition of this enzyme, with potential implications for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Anticancer Activity

Sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been evaluated for their anticancer activity. Compounds in this category have demonstrated good cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), medulloblastoma (Daoy), cervical cancer (HeLa), and colon cancer (HT-29). This research highlights the potential of these derivatives as therapeutic agents in cancer treatment (Ghorab et al., 2016).

Photodynamic Therapy for Cancer Treatment

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base has been synthesized and characterized. This compound exhibits high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment. Its photophysical and photochemical properties suggest potential for use as a Type II photosensitizer in treating cancer through PDT (Pişkin et al., 2020).

Antimicrobial Applications

Thiazole azodyes containing sulfonamide moiety have shown effectiveness in UV protection and antimicrobial treatment of cotton fabrics. These compounds provide functional benefits such as improved dyeability and resistance to microbial growth, showcasing their utility in textile applications with added antimicrobial properties (Mohamed et al., 2020).

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-24-17-9-8-14(12-18(17)25-2)19-21-15(13-26-19)10-11-20-27(22,23)16-6-4-3-5-7-16/h3-9,12-13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHBROCJHYHNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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